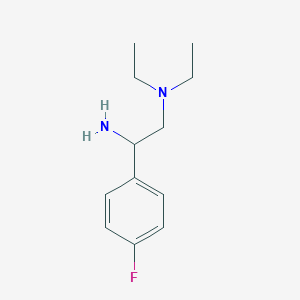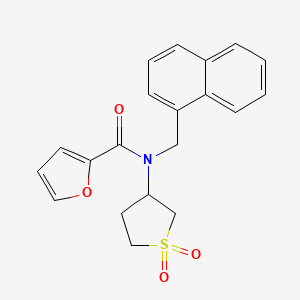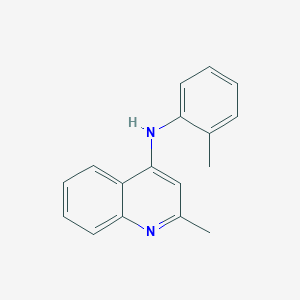![molecular formula C23H21N5O4S2 B12124885 2-[5-(2-methoxyphenyl)-4-phenyl(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl) acetamide](/img/structure/B12124885.png)
2-[5-(2-methoxyphenyl)-4-phenyl(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl) acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(2-methoxyphenyl)-4-phenyl(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl) acetamide is a complex organic compound that features a triazole ring, a sulfamoyl group, and various aromatic substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-methoxyphenyl)-4-phenyl(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl) acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, introduction of the methoxyphenyl and phenyl groups, and the attachment of the sulfamoylphenyl acetamide moiety. Common reagents used in these reactions include hydrazine derivatives, phenyl isothiocyanate, and various coupling agents. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(2-methoxyphenyl)-4-phenyl(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl) acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-[5-(2-methoxyphenyl)-4-phenyl(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl) acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-[5-(2-methoxyphenyl)-4-phenyl(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl) acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Eigenschaften
Molekularformel |
C23H21N5O4S2 |
|---|---|
Molekulargewicht |
495.6 g/mol |
IUPAC-Name |
2-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C23H21N5O4S2/c1-32-20-10-6-5-9-19(20)22-26-27-23(28(22)17-7-3-2-4-8-17)33-15-21(29)25-16-11-13-18(14-12-16)34(24,30)31/h2-14H,15H2,1H3,(H,25,29)(H2,24,30,31) |
InChI-Schlüssel |
CUEIRCBXIMXZKK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-methyl-5-(morpholin-4-yl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B12124805.png)



![2,5-dichloro-N-[3-(morpholin-4-yl)quinoxalin-2-yl]benzene-1-sulfonamide](/img/structure/B12124823.png)
![Benzoic acid,2-fluoro-5-[[(2-methylpropyl)amino]sulfonyl]-](/img/structure/B12124824.png)

![3-Cyclopentyl-5-[(1-methylindol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12124839.png)
![1-(4'-Chloro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12124856.png)
![2-[2-(Methylthio)-4-thiazolyl]acetic Acid](/img/structure/B12124863.png)

![6-[3-methoxy-4-(propan-2-yloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12124868.png)

![Benzeneacetic acid, 5-bromo-alpha-[(2-hydroxyethyl)amino]-2-methoxy-](/img/structure/B12124873.png)
